Invictolide

Description

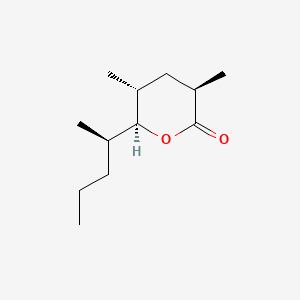

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,6S)-3,5-dimethyl-6-[(2R)-pentan-2-yl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHSLUQWMFDHU-DBIOUOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1C(CC(C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1[C@@H](C[C@H](C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908506 | |

| Record name | 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103619-04-1 | |

| Record name | Invictolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103619041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Isolation and Initial Structural Characterization of Invictolide

Strategies for Extraction from Natural Biological Matrices

The primary natural source of invictolide is the poison gland of the Solenopsis invicta queen. nih.gov The initial step in its characterization involves extracting the compound from this biological matrix. Given the complex mixture of substances within the gland, including alkaloids, proteins, and other pheromones, the extraction strategy must be selective enough to isolate the desired non-protein components.

Researchers have employed solvent extraction as the principal method. This involves dissecting the poison sacs from fire ant queens and immersing them in a non-polar organic solvent. The choice of solvent is critical for efficiently dissolving the hydrophobic invictolide while minimizing the extraction of more polar, water-soluble impurities.

Common Extraction Solvents and Methods:

Hexane and Pentane: These non-polar solvents are highly effective for extracting lipids and other hydrophobic molecules like invictolide from the glandular tissue. tandfonline.comgoogle.com The process typically involves soaking the poison sacs in the solvent, followed by filtration or centrifugation to remove solid debris.

Whole-Body vs. Gland-Specific Extraction: While gland-specific dissection provides a cleaner initial extract, whole-body solvent washes have also been used. However, this latter method results in a more complex mixture requiring more intensive downstream purification.

Solvent Evaporation: After extraction, the solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator. This concentrates the extracted compounds, yielding a crude residue that contains invictolide along with other venom components. tandfonline.com

One alternative method for collecting venom components without solvent contamination is the direct centrifugation of live ants, which forces the release of venom that can then be collected for analysis. nih.gov

Table 1: Comparison of Extraction Strategies for Invictolide

| Method | Procedure | Advantages | Disadvantages |

|---|---|---|---|

| Gland-Specific Solvent Extraction | Dissection of poison sacs followed by immersion in a non-polar solvent (e.g., hexane). google.com | Higher initial purity of the target compound. | Labor-intensive; requires microscopic dissection skills. |

| Whole-Body Solvent Extraction | Immersion of whole ants in a solvent. | Simpler and faster than dissection. | Yields a highly complex mixture requiring extensive purification. |

| Venom Centrifugation | Mechanical centrifugation of live ants to expel venom. nih.gov | Avoids the use of organic solvents in the initial collection. | May not be efficient for all components; yields a complex mixture. |

Chromatographic Separation Techniques for Purification

Following extraction, the crude residue contains a mixture of compounds. Chromatography is an essential step to separate invictolide from other substances. uc.edu This technique works by distributing the components of the mixture between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). libretexts.org Compounds separate based on their differential affinities for the two phases. ksu.edu.sa

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. ksu.edu.sawaters.com It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. For a compound like invictolide, which has multiple chiral centers, HPLC is particularly valuable for separating stereoisomers. researchgate.netchemical-ecology.net

Normal-Phase HPLC: In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., a mixture of n-hexane and ethyl acetate). ird.fr Non-polar compounds like invictolide elute faster as they have a lower affinity for the stationary phase. This method is effective for separating isomers and purifying the lactone from other less polar hydrocarbons.

Reversed-Phase HPLC: This is the more common HPLC mode, employing a non-polar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains) and a polar mobile phase (such as methanol-water or acetonitrile-water mixtures). libretexts.orgtandfonline.com In this setup, polar compounds elute first, while non-polar compounds are retained longer. Adjusting the solvent gradient (the composition of the mobile phase over time) allows for the fine-tuned separation of complex mixtures. libretexts.org

Preparative HPLC: Once analytical methods have established the separation conditions, preparative HPLC can be used to isolate larger quantities of pure invictolide for structural analysis and bioassays. This involves using wider columns and higher flow rates to handle the larger sample load.

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like insect pheromones. derpharmachemica.com In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin capillary column.

The crude extract containing invictolide is injected into the GC, where it is vaporized. The components travel through the column at different rates depending on their boiling points and interactions with the stationary phase, leading to separation. ird.fr GC is almost always coupled with a detector, most commonly a Mass Spectrometer (MS).

GC-Mass Spectrometry (GC-MS): This hybrid technique is the definitive method for identifying known compounds and providing structural information on unknown ones in a mixture. tandfonline.comnih.gov As each separated compound elutes from the GC column, it enters the mass spectrometer, which provides its mass spectrum—a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern. This allows for the confident identification of invictolide in the fire ant venom extract. nih.gov

Column Polarity: The choice of GC column is critical. Columns with different polarities can be used to achieve optimal separation. For pheromone analysis, non-polar or mid-polarity columns are often employed.

Planar chromatography, primarily in the form of Thin-Layer Chromatography (TLC), serves as a rapid, simple, and inexpensive method for the initial fractionation of crude extracts. nih.govtandfonline.com

Thin-Layer Chromatography (TLC): In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass plate or aluminum foil. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their polarity. tandfonline.comresearchgate.net

Application in Pheromone Isolation: Crude fire ant extract can be applied to a TLC plate and developed in a solvent system (e.g., hexane-ether). researchgate.net The plate is then divided into zones, and the material from each zone is scraped off and extracted. Each fraction can then be tested for biological activity (a process known as bioassay-guided fractionation) to locate the active pheromone component. nih.gov This allows researchers to quickly narrow down the fraction containing invictolide before proceeding to more advanced purification with HPLC or GC. tandfonline.com

Early Spectroscopic Approaches to Structural Recognition (Pre-Elucidation Methodologies)

Once a purified sample of invictolide is obtained, spectroscopic techniques are used to determine its chemical structure. d-nb.info In the initial stages, before the exact three-dimensional structure is known, these methods provide crucial clues about the molecule's composition and connectivity. jeolusa.com

Mass Spectrometry (MS): As part of GC-MS analysis, mass spectrometry provides two key pieces of initial information: the molecular weight of the compound from the molecular ion peak and the fragmentation pattern. mdpi.com The fragmentation pattern offers clues about the molecule's structure, as weaker bonds tend to break in predictable ways. For invictolide, MS would reveal its elemental composition (via high-resolution MS) and suggest the presence of a lactone ring and alkyl side chains through characteristic fragmentation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. uc.edu For invictolide, a strong absorption band in the region of 1700-1750 cm⁻¹ would immediately indicate the presence of a carbonyl group (C=O), characteristic of an ester or lactone. researchgate.netcdnsciencepub.com The absence of a broad absorption around 3300 cm⁻¹ would suggest the lack of hydroxyl (-OH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete atomic connectivity of an organic molecule. jeolusa.com

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of each proton signal indicates its electronic environment, and signal splitting (coupling) reveals how many hydrogen atoms are on adjacent carbons. This would help piece together the alkyl chains and their positions on the pyranone ring. emory.edumdpi.com

¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, revealing the total number of carbons and their chemical environments (e.g., C=O, C-O, C-C, CH, CH₂, CH₃). emory.educore.ac.uk Together with ¹H NMR, it allows for the construction of the complete carbon skeleton of invictolide. organicchemistrydata.org

Table 2: Spectroscopic Data for Initial Structural Recognition of Invictolide

| Spectroscopic Technique | Information Provided | Inference for Invictolide Structure |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. mdpi.com | Determines the molecular formula and suggests the presence of a lactone and alkyl substituents. |

| Infrared (IR) Spectroscopy | Identification of functional groups. uc.edu | Confirms the presence of a carbonyl (C=O) group, characteristic of the δ-lactone ring. cdnsciencepub.com |

| ¹H NMR Spectroscopy | Number, environment, and connectivity of hydrogen atoms. organicchemistrydata.org | Elucidates the structure of the alkyl side chains and their attachment points to the ring. |

| ¹³C NMR Spectroscopy | Number and environment of carbon atoms. organicchemistrydata.org | Defines the complete carbon skeleton, including the pyranone ring and all substituents. core.ac.uk |

Advanced Spectroscopic and Analytical Methodologies for Definitive Structural Elucidation of Invictolide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment.fepbl.comrsc.orgresearchgate.nethmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool that provides extensive information about the molecular structure of a compound. fepbl.comslideshare.net Through the analysis of one-dimensional and two-dimensional NMR spectra, the complete assignment of protons and carbons within the invictolide molecule, as well as its stereochemistry and conformation, can be achieved. fepbl.comnih.govnih.gov

One-Dimensional NMR Techniques (¹H, ¹³C) in Structural Proof.fepbl.comnumberanalytics.com

The initial steps in the structural characterization of invictolide involve the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. emerypharma.com The ¹H NMR spectrum provides crucial information regarding the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons, as indicated by coupling constants. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments within the molecule. emerypharma.comresearchgate.net

Key data from the ¹H and ¹³C NMR spectra of invictolide are summarized below. These chemical shifts, reported in parts per million (ppm), are fundamental to the initial structural hypothesis. researchgate.nethumic-substances.orgresearchgate.net

¹H NMR Data of Invictolide (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 0.96 | d | 8.0 | 3H | CH₃ |

| 1.16 | d | 8.0 | 3H | CH₃ |

| 1.42 | d | 5.0 | 3H | CH₃ |

| 2.06–2.08 | m | 1H | CH | |

| 2.24–2.26 | m | 1H | CH | |

| 4.49–4.70 | m | 2H | CH₂ |

¹³C NMR Data of Invictolide (CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 13.1 | CH₃ |

| 13.7 | CH₃ |

| 31.0 | CH |

| 37.5 | CH |

| 39.6 | CH₂ |

| 70.1 | C |

| 76.7 | CH |

| 79.3 | CH |

| 99.8 | C |

| 127.4 | CH (aromatic) |

| 128.2 | CH (aromatic) |

| 137.6 | C (aromatic) |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY).fepbl.comresearchgate.netresearchgate.net

To assemble the complete molecular structure from the individual ¹H and ¹³C NMR signals, a series of two-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing invaluable connectivity information. epfl.chnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edulongdom.orgcreative-biostructure.com By analyzing the cross-peaks in the COSY spectrum, it is possible to trace out the spin systems within the invictolide molecule, connecting adjacent protons and building fragments of the structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. epfl.chcreative-biostructure.com The HSQC spectrum allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.educreative-biostructure.com This is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the various spin systems and functional groups to form the complete carbon skeleton of invictolide. researchgate.netemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations observed in COSY, HSQC, and HMBC, the NOESY experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å. princeton.edulibretexts.orgnanalysis.com This information is paramount for determining the relative stereochemistry of the chiral centers in invictolide. longdom.orglibretexts.org By observing NOE cross-peaks between specific protons, their relative orientation (e.g., cis or trans) on the ring systems can be established. researchgate.net

The collective data from various 2D NMR experiments, particularly the coupling constants from high-resolution ¹H NMR and the spatial proximities from NOESY, allow for a detailed conformational analysis of the invictolide molecule in solution. nih.govmdpi.com By understanding the preferred three-dimensional arrangement of the atoms, a more complete picture of the molecule's structure and potential interactions can be developed. numberanalytics.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.fepbl.comrsc.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. gentechscientific.comslideshare.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precise mass allows for the determination of the exact molecular formula of invictolide, which is a critical piece of information for its structural elucidation. For instance, the detection of a sodium adduct [M+Na]⁺ at m/z 299.1253 in the HRMS (ESI) spectrum corresponds to a calculated molecular formula of C₁₆H₂₀O₃Na. researchgate.net

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break down into smaller, charged fragments. youtube.com The pattern of these fragments is characteristic of the molecule's structure. gentechscientific.comlibretexts.orgnih.gov Analysis of the fragmentation pattern of invictolide provides corroborating evidence for the structure determined by NMR spectroscopy by identifying characteristic losses of functional groups and rearrangements. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For invictolide, with the confirmed molecular structure of tetrahydro-3,5-dimethyl-6-(1-methylbutyl)-2H-pyran-2-one, the molecular formula is C₁₂H₂₂O₂.

HRMS analysis, typically using electrospray ionization (ESI), provides an exact mass measurement that can confirm this formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.netku.edu In synthetic studies of invictolide precursors, HRMS data is consistently reported to validate the structures of key intermediates. researchgate.net The expected HRMS data for invictolide would be presented as follows:

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₃O₂⁺ | 199.1693 |

| [M+Na]⁺ | C₁₂H₂₂O₂Na⁺ | 221.1512 |

This high level of mass accuracy is crucial for confirming the molecular formula at the outset of any structural elucidation effort.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) provides vital information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is commonly coupled with gas chromatography (GC) for the analysis of volatile compounds like pheromones. wikipedia.orgthermofisher.com

In a typical GC-Electron Ionization (EI)-MS analysis of invictolide, the molecular ion (M⁺˙ at m/z 198) would be subjected to fragmentation. The resulting mass spectrum would display a characteristic pattern of fragment ions that helps to piece together the molecular structure. Key expected fragmentations for invictolide would include:

Loss of the alkyl side chain: Cleavage of the bond between the pyranone ring at C6 and the 1-methylbutyl side chain is a highly probable fragmentation pathway. This would result in a significant fragment ion from the loss of a C₅H₁₁ radical.

Ring fragmentation: The δ-lactone ring can undergo various cleavages, leading to characteristic smaller fragments.

McLafferty Rearrangement: The carbonyl group of the lactone can facilitate a McLafferty rearrangement, providing further structural clues.

By analyzing these fragmentation patterns, chemists can deduce the size and structure of side chains and the nature of the core ring system, corroborating data from other spectroscopic methods.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov However, for many natural products, particularly flexible and relatively nonpolar molecules like invictolide, obtaining crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge.

In the case of invictolide, its absolute configuration was not determined from the analysis of the natural product itself. Instead, the definitive stereochemical assignment was achieved through meticulous chemical synthesis. The research group of Mori synthesized all the possible stereoisomers of the molecule. nii.ac.jpacademictree.org By comparing the properties of these synthetic isomers, specifically their optical rotation and gas chromatographic retention times on chiral columns, with those of the natural pheromone isolated from the ants, they were able to unequivocally establish the absolute configuration of natural (-)-invictolide as (3R,5R,6S,1'R). researchgate.net This synthetic approach, while laborious, is a classic and definitive strategy for assigning absolute configuration when X-ray crystallography is not feasible. nih.gov

Chiroptical Spectroscopic Methods for Stereochemistry (e.g., Electronic Circular Dichroism - ECD)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are exceptionally sensitive to the stereochemistry of chiral molecules. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light, and enantiomers produce mirror-image ECD spectra. researchgate.net This makes ECD a powerful tool for assigning absolute configuration, especially when used in conjunction with computational chemistry. nih.gov

While the original structural elucidation of invictolide relied on optical rotation, a modern approach would heavily involve ECD spectroscopy. The methodology involves the following steps:

Experimental Measurement: The ECD spectrum of a pure, isolated, or synthesized stereoisomer is recorded.

Computational Prediction: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for all possible stereoisomers (in the case of invictolide, this would be for the (3R,5R,6S,1'R) configuration and its enantiomer, among others).

Comparison: The experimental spectrum is compared with the library of predicted spectra. A match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the compound being analyzed. rsc.org

This combined experimental-computational approach is now a standard and reliable method for determining the absolute configuration of complex natural products, overcoming the limitations of older techniques. nih.gov

Computational Chemistry in Aid of Structural Assignment and Conformational Analysis

Computational chemistry has become an indispensable partner to spectroscopy in the structural elucidation of complex molecules. For a flexible molecule like invictolide, which contains a six-membered ring and a rotatable side chain, understanding its conformational preferences is key to interpreting spectroscopic data correctly.

The primary roles of computational chemistry in this context include:

Conformational Search: Using methods like molecular mechanics (MMFF) or Density Functional Theory (DFT), a systematic search for all low-energy conformations of the molecule is performed. This is crucial because the experimentally observed properties are a Boltzmann-weighted average of the properties of all contributing conformers.

Prediction of Spectroscopic Parameters: For each stable conformer, key spectroscopic parameters can be calculated.

NMR: Chemical shifts and, most importantly, vicinal proton-proton coupling constants (³JHH) can be predicted. These calculated values are then compared to experimental NMR data to validate the predicted conformational ensemble and help assign relative stereochemistry. acs.org

ECD: As mentioned previously, TD-DFT calculations are used to generate theoretical ECD spectra for each conformer, which are then averaged to produce the final predicted spectrum for a given stereoisomer. nih.gov

Rationalizing Stereoselective Synthesis: Computational modeling can be used to understand the transition states of key stereocenter-forming reactions in a synthesis, helping to predict and rationalize the observed stereochemical outcomes. ethz.chcas.cnthieme.de

In essence, computational chemistry provides the theoretical framework that connects the 3D structure of a molecule, in all its conformational complexity, to the experimental data obtained from various spectroscopic techniques, making it a cornerstone of modern structural elucidation.

Investigations into the Biosynthetic Pathways and Natural Occurrence of Invictolide

Identification of Natural Biological Producers and Contexts

Invictolide and its stereoisomers have been identified from a limited but diverse range of organisms, spanning both the animal and microbial kingdoms. The primary and most studied producer is the red imported fire ant, Solenopsis invicta, where the compound plays a critical role in the social structure of the colony. researchgate.netfu-berlin.de Beyond insects, microorganisms have also been found to produce structurally related compounds. A 2,4,6-epimer of invictolide has been reported as a metabolite of the marine actinomycete Nocardiopsis tangguensis. rsc.org Additionally, a new derivative, 8-hydroxy invictolide 2, was isolated from the marine-derived Streptomyces sp. strain YIM 13591. researchgate.netrsc.org The discovery of invictolide-like molecules in fungi, such as Trichoderma viride, further highlights the distribution of the underlying biosynthetic machinery across different biological taxa. fu-berlin.de

| Organism | Type | Compound | Reference |

|---|---|---|---|

| Solenopsis invicta (Red Imported Fire Ant) | Insect | (-)-Invictolide | researchgate.netfu-berlin.de |

| Nocardiopsis tangguensis | Marine Actinomycete | 2,4,6-epimer of invictolide | rsc.org |

| Streptomyces sp. YIM 13591 | Marine Bacterium | 8-hydroxy invictolide 2 | researchgate.netrsc.org |

| Trichoderma viride | Fungus | Similar volatile metabolites | fu-berlin.de |

In the red imported fire ant, Solenopsis invicta, (-)-invictolide is a key component of the queen recognition pheromone. researchgate.netresearchgate.net This chemical signal is essential for maintaining colony cohesion and social hierarchy. The pheromone allows worker ants to recognize the presence of a viable, egg-laying queen, which in turn suppresses reproductive activity in workers and prevents them from raising new queens. usda.gov Research has shown that invictolide functions as a potent attractant for worker ants. usda.gov Both monogyne (single-queen) and polygyne (multiple-queen) colonies demonstrate a strong response to the pheromone, indicating its fundamental role in queen attendance behavior across different social forms of the species. usda.govusda.gov The compound is produced in the queen's poison gland and released to signal her status to the colony. rsc.org

In nature, semiochemicals rarely act in isolation. Invictolide is part of a more complex chemical blend that constitutes the full pheromonal signal. In Solenopsis invicta queens, invictolide is found alongside other compounds that together create the complete queen recognition signal. rsc.orgresearchgate.net While early research pointed to invictolide being combined with another unspecified compound, later studies identified other molecules such as (E)-6-pent-1-enyl-2H-pyran-2-one and dihydroactinidiolide (B95004) as components of the fire ant queen pheromone blend. rsc.orgresearchgate.net The poison gland, which produces invictolide, is also the source of the fire ant's venom, which is primarily composed of piperidine (B6355638) alkaloids. usda.gov

In the marine bacterium Streptomyces sp. YIM 13591, the invictolide derivative, 8-hydroxy invictolide 2, was isolated with a suite of other secondary metabolites, showcasing a diverse biosynthetic capability. researchgate.netrsc.org

| Organism | Co-occurring Metabolite | Reference |

|---|---|---|

| Solenopsis invicta | (E)-6-pent-1-enyl-2H-pyran-2-one | researchgate.net |

| Solenopsis invicta | Dihydroactinidiolide | researchgate.net |

| Solenopsis invicta | Piperidine alkaloids (in the same gland) | usda.gov |

| Streptomyces sp. YIM 13591 | 4-hydroxy-3,5-dimethyl-6-(pentan-2-yl) tetrahydro-2H-pyran-2-one | researchgate.netrsc.org |

| Streptomyces sp. YIM 13591 | cyclo (L-Pro-L-Tyr) | researchgate.net |

| Streptomyces sp. YIM 13591 | cyclo (D-Pro-L-Tyr) | researchgate.net |

| Streptomyces sp. YIM 13591 | Acetyltryptophan methyl ester | researchgate.net |

| Streptomyces sp. YIM 13591 | 2-Aminobenzoic acid | researchgate.net |

Characterization of Key Enzymatic Transformations in the Pathway

The assembly of the invictolide backbone is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). rsc.orgfu-berlin.de These enzymes function as assembly lines, where a growing polyketide chain is passed between different catalytic domains. Key transformations catalyzed by the PKS include:

Chain initiation: Loading of an acetate (B1210297) starter unit.

Chain elongation: A series of condensation reactions that add methylmalonate extender units, forming new carbon-carbon bonds.

Ketoreduction, Dehydration, and Enoylreduction: After each condensation, the β-keto group may be sequentially reduced, dehydrated, and further reduced by specific PKS domains, leading to the specific stereochemistry of the methyl groups along the chain.

Lactonization: The final step involves the release of the completed polyketide chain from the enzyme and its intramolecular cyclization to form the stable six-membered δ-lactone ring of invictolide.

While the general biosynthetic pathway for invictolide is understood to be of polyketide origin, the specific genes and enzymes responsible for its synthesis in Solenopsis invicta have not been fully characterized in publicly available literature. Identifying the invictolide PKS gene cluster within the fire ant genome is a critical step for further study. Such research would typically involve genome mining for sequences homologous to known PKS genes, followed by gene knockout or heterologous expression experiments to confirm function. Although patents exist that describe general methods for engineering metabolic pathways, including those for compounds like invictolide, specific cloned enzymes for its biosynthesis are not detailed. google.comgoogle.com

Following the identification and cloning of biosynthetic genes, in vitro assays with purified enzymes are essential for a detailed mechanistic understanding. These assays would allow researchers to confirm the function of individual catalytic domains within the invictolide PKS, determine substrate specificity for the starter and extender units (acetate and methylmalonate), and analyze the stereochemical outcome of each reductive step. However, specific reports on in vitro enzymatic studies for the invictolide biosynthetic pathway are not extensively documented in the scientific literature, representing an area ripe for future investigation.

Proposed Biosynthetic Cascade Mechanisms

The biosynthesis of invictolide, a key component of the queen recognition pheromone in the red imported fire ant, Solenopsis invicta, is proposed to occur via a polyketide pathway. rsc.orgfu-berlin.de This class of secondary metabolites is synthesized through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis.

Research, including feeding experiments, has elucidated the precursor units involved in constructing the invictolide backbone. rsc.org The biosynthesis is understood to initiate with an acetate starter unit. This is followed by chain extension with two units of methylmalonate, which are derived from propionate (B1217596). rsc.org Isotopic labeling studies using deuterated propionate have confirmed that the methyl groups present on the invictolide structure originate from these methylmalonate building blocks. rsc.org In total, the assembly of the pentaketide (B10854585) precursor to invictolide involves four propionate units. rsc.orgfu-berlin.de

The proposed cascade follows a typical polyketide synthase (PKS) mechanism, where the precursor acid is assembled and subsequently cyclizes to form the characteristic δ-lactone ring of invictolide. rsc.orgfu-berlin.de This pathway highlights a common strategy in insect chemical communication, where complex signaling molecules are built from simple, metabolically accessible precursors.

| Precursor Unit | Role in Invictolide Biosynthesis |

| Acetate | Starter unit for the polyketide chain |

| Propionate | Serves as the source for methylmalonate extender units |

| Methylmalonate | Two units are used for chain extension, contributing the methyl branches |

Genetic and Transcriptomic Approaches to Pathway Discovery

The elucidation of the genetic basis for invictolide biosynthesis in Solenopsis invicta represents an area of ongoing scientific inquiry. The primary approach for identifying the genes responsible for producing polyketides like invictolide involves searching the organism's genome for biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Specifically, researchers look for genes encoding polyketide synthases (PKSs), the large, multi-domain enzymes that assemble the carbon skeleton of the molecule.

Genome mining techniques, often using bioinformatics tools like antiSMASH, are employed to scan genomic data for sequences with homology to known PKS genes. frontiersin.orgmdpi.com Once a candidate PKS gene cluster is identified, its involvement in invictolide production can be confirmed through heterologous expression, where the gene cluster is transferred to and expressed in a different host organism to see if it produces the compound. frontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a complementary approach. wikipedia.orggenome.gov By comparing the transcriptomes of different ant castes (e.g., queens, which produce the pheromone, versus workers) or different developmental stages, researchers can identify genes that are significantly upregulated in the invictolide-producing individuals. mdpi.complos.org These differentially expressed genes become strong candidates for involvement in the biosynthetic pathway. frontiersin.org

While extensive transcriptomic datasets have been generated for Solenopsis invicta for studies on insecticide resistance, immunity, and development, the specific BGC for invictolide has not yet been definitively isolated and characterized in published research. frontiersin.orgnih.govnih.gov However, these existing genomic and transcriptomic resources provide a powerful foundation for future work aimed at discovering the complete enzymatic machinery responsible for synthesizing this vital pheromone. plos.org The validation of stable reference genes, such as rpl18 and ef1-beta, in S. invicta is crucial for accurately quantifying gene expression in such studies. plos.org

| Approach | Description | Application to Invictolide |

| Genome Mining | Bioinformatic screening of an organism's genome to identify biosynthetic gene clusters (BGCs). | Used to search for the Polyketide Synthase (PKS) gene cluster responsible for invictolide synthesis in S. invicta. |

| Transcriptome Analysis | Comparison of gene expression profiles between different conditions (e.g., castes, tissues) to find differentially expressed genes related to a specific process. | Can identify upregulated genes in queens compared to workers, pointing to candidate genes in the invictolide pathway. mdpi.complos.org |

| Heterologous Expression | Transferring a candidate gene cluster into a host organism to verify the production of the target compound. | A method to functionally confirm that a discovered PKS gene cluster produces invictolide. frontiersin.org |

Total Synthesis and Advanced Synthetic Methodologies for Invictolide

Historical Overview of Synthetic Efforts Towards Invictolide

The journey to conquer the molecular architecture of invictolide began shortly after its isolation and structural elucidation. Early synthetic endeavors in the 1980s and 1990s laid the groundwork for what would become a rich field of synthetic exploration. thieme-connect.depherobase.com These initial forays, often resulting in racemic or diastereomeric mixtures, were crucial in establishing the fundamental connectivity of the molecule and in identifying the key stereochemical puzzles that needed to be solved. acs.orgscielo.brscienceopen.com

Over the years, numerous research groups have contributed to the evolving narrative of invictolide synthesis. thieme-connect.com The timeline below highlights some of the key milestones and the diversity of approaches that have been undertaken.

| Year | Key Contribution | Reference |

| 1981-1984 | Early synthetic studies by Hoye et al. | thieme-connect.de |

| 1985 | Work by Schreiber and Yamamoto. | thieme-connect.de |

| 1986 | Contribution from Ziegler's group. | thieme-connect.de |

| 1987 | Syntheses reported by Mori and Wakamatsu. | thieme-connect.de |

| 1989 | Hoffman's group publishes their approach. | thieme-connect.de |

| 1996 | A concise enantiospecific synthesis by Honda et al. | pherobase.com |

| 2012 | A convergent total synthesis by Yadav et al. | thieme-connect.com |

| 2021 | Application of iridium-catalyzed hydrogenation. | sciencedaily.com |

| 2022 | Lithiation-borylation methodology by Aggarwal et al. | scispace.com |

These efforts have not only led to the successful synthesis of both enantiomers of invictolide but have also spurred the development of new synthetic methods and strategies that have found broader applications in organic chemistry. thieme-connect.comscispace.com

Convergent and Linear Synthesis Strategies

In the context of invictolide synthesis, both strategies have been successfully employed. However, many of the more recent and efficient syntheses have adopted a convergent approach. thieme-connect.comwikipedia.orgthieme-connect.com For example, a notable convergent synthesis involves the preparation of two key fragments which are then coupled to assemble the carbon skeleton of invictolide. thieme-connect.comresearchgate.net This approach allows for the incorporation of the required stereocenters in the individual fragments before they are joined, offering a higher degree of control and efficiency. scispace.comresearchgate.net

Comparison of Linear and Convergent Synthesis:

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. chemistnotes.com | Independent synthesis of fragments followed by coupling. chemistnotes.com |

| Efficiency | Overall yield drops significantly with each step. wikipedia.org | Generally higher overall yields. chemistnotes.com |

| Flexibility | Less flexible; an early error impacts the entire sequence. fiveable.me | More flexible; allows for parallel work and optimization of fragment synthesis. fiveable.me |

| Application | Simpler for less complex molecules. fiveable.me | Preferred for complex molecules with multiple fragments. wikipedia.orgfiveable.me |

Key Stereoselective and Stereospecific Reactions

The precise control of stereochemistry is arguably the most critical aspect of invictolide synthesis, given its multiple chiral centers. ontosight.ai Chemists have employed a variety of stereoselective and stereospecific reactions to achieve the desired three-dimensional arrangement of atoms. A stereoselective reaction is one that preferentially forms one stereoisomer over others, while a stereospecific reaction is one where different stereoisomeric starting materials yield stereoisomerically distinct products. slideshare.netwvu.edu

Chiral Auxiliaries and Catalysis in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been instrumental in many invictolide syntheses.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. ontosight.ai This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Recent syntheses of invictolide have taken advantage of powerful catalytic methods, such as iridium-catalyzed asymmetric hydrogenation, to set key stereocenters with high precision. sciencedaily.com

Asymmetric Synthesis Approaches

A variety of asymmetric synthesis strategies have been brought to bear on the challenge of invictolide. These include:

Substrate-controlled synthesis: In this approach, existing stereocenters in the molecule direct the formation of new stereocenters.

Reagent-controlled synthesis: This involves the use of chiral reagents, such as chiral reducing agents or chiral catalysts, to induce asymmetry. researchgate.net

Enzymatic reactions: The use of enzymes to catalyze stereoselective transformations offers a green and highly specific method for creating chiral centers.

One powerful technique that has been applied to invictolide is the lithiation–borylation reaction. scispace.com This method allows for the iterative, asymmetric homologation of boronic esters, effectively "growing" a carbon chain one atom at a time with precise stereochemical control. scispace.com

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." The retrosynthetic analysis of invictolide reveals several strategic bond cleavages that lead to logical precursor fragments. researchgate.netresearchgate.net

A common retrosynthetic strategy for invictolide (1) involves disconnecting the lactone ring to reveal a hydroxy acid precursor. This hydroxy acid can be further simplified by cleaving key carbon-carbon bonds, leading to smaller, more manageable fragments. thieme-connect.com For instance, a convergent retrosynthesis might disconnect the molecule into two main building blocks that can be synthesized independently and then coupled. thieme-connect.comresearchgate.net One notable approach involves the desymmetrization of a bicyclic olefin as a key starting point. thieme-connect.comresearchgate.net

Development of Novel Synthetic Methods Inspired by Invictolide Synthesis

The pursuit of a total synthesis of a complex natural product like invictolide often serves as a driving force for innovation in synthetic methodology. The challenges posed by its structure have inspired chemists to develop new reactions and strategies that have applications beyond the synthesis of this specific pheromone.

For example, the need for efficient and stereocontrolled methods to construct the polyketide-like backbone of invictolide has contributed to the refinement of techniques such as the lithiation-borylation assembly line. scispace.com This methodology, which allows for the precise, iterative installation of stereocenters, has become a powerful tool for the synthesis of a wide range of natural products. scispace.com Similarly, the challenges of ring formation and functional group manipulation in the final stages of the synthesis have led to the exploration and optimization of various lactonization and oxidation reactions. researchgate.net

Efficiency and Scalability Considerations in Total Synthesis

Several synthetic strategies for invictolide have been developed with these considerations in mind, showcasing different approaches to achieving efficiency and demonstrating potential for scalability.

Catalytic Asymmetric Hydrogenation Strategies

A prominent and powerful strategy for the synthesis of invictolide and its stereoisomers involves the use of iridium-catalyzed asymmetric hydrogenation. lookchem.com This method is advantageous as it employs a small amount of a chiral catalyst to generate large quantities of optically active product, a key principle of efficient and scalable asymmetric synthesis. diva-portal.org

One such approach utilizes an iridium-catalyzed asymmetric hydrogenation of a chiral alkene to construct the key 1,2,3-Me,OH,Me stereotriad found in invictolide. lookchem.com A key intermediate, a silyl (B83357) ether, was prepared in gram amounts, indicating the scalability of the initial steps of the synthesis. lookchem.com This method provides access to pivotal chirons that are widely applicable in the synthesis of many polyketide-derived natural products, and the potential to prepare all stereoisomers of invictolide highlights its flexibility. lookchem.com

Another advanced method involves the hydrogenative desymmetrization of a divinyl carbinol intermediate. acs.orgnih.gov This protocol was applied to the synthesis of (+)-Invictolide, where an iridium-catalyzed asymmetric hydrogenation followed by ozonolysis and further transformations yielded a key butyrolactone intermediate. acs.orgnih.gov The demonstration of gram-scale desymmetrization for intermediates in the synthesis of other natural products using this methodology underscores its potential for larger-scale production of invictolide. nih.gov

Convergent Synthesis via Desymmetrization

A convergent approach to the total synthesis of (–)-invictolide has also been reported, offering an alternative efficient pathway. researchgate.net This synthesis hinges on several key transformations, including the desymmetrization of a bicyclic olefin using Brown's chiral hydroboration, a crucial carbon-carbon bond formation step, a 1,3-syn reduction, and a final oxidative lactonization using TEMPO/PhI(OAc)₂ to form the δ-lactone ring. researchgate.net Convergent strategies, where different fragments of the molecule are synthesized separately and then joined together, are often more efficient and higher-yielding for complex molecules than linear syntheses, which can be a significant advantage for scaling up production. nih.gov

Aldol-Based Approaches

For the synthesis of racemic invictolide, an efficient preparation from aldol (B89426) precursors has been developed. acs.org While not enantioselective, this route provides a stereoselective pathway to the trisubstituted δ-lactone core of invictolide. Such methods, often relying on well-established and high-yielding reactions like the aldol reaction, can be highly efficient and suitable for producing material where the specific enantiomer is not required or can be resolved at a later stage.

The following table provides a comparative overview of selected synthetic strategies and their features relevant to efficiency and scalability.

| Synthetic Strategy | Key Reactions | Reported Scale/Yield | Efficiency & Scalability Remarks |

| Iridium-Catalyzed Asymmetric Hydrogenation | Iridium-catalyzed asymmetric hydrogenation of chiral alkenes. lookchem.com | Silyl ether intermediate made in gram amounts. lookchem.com | Catalytic approach is inherently efficient; provides access to all stereoisomers. lookchem.comdiva-portal.org |

| Hydrogenative Desymmetrization | Iridium-catalyzed hydrogenative desymmetrization; Wittig-Horner reaction; Ozonolysis. acs.orgnih.gov | Related desymmetrization scalable to gram-scale. nih.gov | Demonstrates a modern and efficient catalytic approach to key chiral intermediates. acs.orgnih.gov |

| Convergent Desymmetrization | Brown's chiral hydroboration; 1,3-syn reduction; Oxidative lactonization. researchgate.net | Yield for lactone formation: 89%. researchgate.net | Convergent approach generally leads to higher overall yields in fewer linear steps. nih.govresearchgate.net |

| Aldol Precursor Route | Aldol reaction. acs.org | Not specified. | Efficient for racemic synthesis; relies on robust and well-understood reaction types. acs.org |

Chemical Derivatization and Analog Synthesis Strategies

Design Principles for Invictolide Analogs and Derivatives

The design of invictolide analogs is guided by principles common to the study of pheromones and other semiochemicals. The primary goals are to understand the structural requirements for biological activity and to produce molecules for further biological and ecological investigation. epdf.pub

Stereochemical Variation: Invictolide possesses multiple stereocenters—(2S,4R,5S)-2,4-dimethyl-5-hexanolide—and a key design principle involves the synthesis of its various stereoisomers. rsc.org This allows researchers to determine the precise absolute configuration responsible for the biological effect and to assess the activity of other isomers, which may be inactive, inhibitory, or have different functions.

Structural Simplification or Elaboration: Analogs may be designed with simplified or more complex structures to probe the importance of specific structural features. For invictolide, this could involve removing one or both methyl groups or extending the alkyl backbone. Conversely, introducing new functional groups can help in understanding the steric and electronic requirements of the target receptor.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties. For the lactone ring in invictolide, this could mean synthesizing analogs where the ring oxygen is replaced with sulfur (a thiolactone) or nitrogen (a lactam) to study the role of the ester group in receptor binding and signal transduction.

Conformational Locking: The flexibility of the six-membered lactone ring and its alkyl substituents can be important for activity. Design strategies may involve creating more rigid analogs, for example, by introducing double bonds or small rings, to lock the molecule into a specific conformation. This helps to identify the "active conformation" that binds to the receptor.

Synthetic Routes to Modified Invictolide Structures

The synthesis of modified invictolide structures relies on a versatile toolkit of organic reactions that allow for precise control over the molecule's architecture.

The δ-lactone (a six-membered ring) is a central feature of invictolide. Modifications typically target the ring size, the ester linkage, or substituents on the ring.

Ring-Opening and Re-closing: A common strategy involves the hydrolysis of the lactone to its parent hydroxy acid. This linear precursor can then be modified and subsequently re-cyclized under different conditions (e.g., macrolactonization) to form altered lactone rings, such as larger macrolides. rsc.org

Synthesis of Homologs: Ring-expansion or the synthesis of different ring sizes (e.g., γ-butyrolactone or ε-caprolactone analogs) can be achieved by starting with different hydroxy acid precursors. For example, a 4-hydroxy acid would yield a five-membered lactone, while a 6-hydroxy acid would yield a seven-membered ring.

Ireland-Claisen Rearrangement: For complex lactone-containing pheromones, the Ireland-Claisen rearrangement of ester enolates is a powerful tool for constructing the carbon framework, which is then cyclized to form the lactone ring. epdf.pub This method allows for the strategic introduction of substituents that will ultimately reside on the lactone ring.

Grignard and Organolithium Reactions: The carbon backbone of polypropionate structures like invictolide is often assembled using nucleophilic additions of organometallic reagents to carbonyl compounds. rsc.orgresearchgate.net By choosing different Grignard or organolithium reagents, chemists can introduce alkyl chains of varying lengths and branching patterns.

Aldol (B89426) Reactions: The aldol reaction is a fundamental C-C bond-forming reaction used to construct polypropionate chains. By varying the aldehyde and ketone (or enolate) coupling partners, a diverse array of side-chain architectures can be created with stereochemical control. core.ac.uk

Catalytic Coupling Reactions: Modern cross-coupling reactions, such as those catalyzed by palladium or copper, provide efficient methods for joining different carbon fragments. For example, a Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent is a key step in the synthesis of some insect pheromones, allowing for the precise extension of carbon chains. researchgate.net

Introducing atoms other than carbon and hydrogen (heteroatoms) or new functional groups can significantly alter the properties of the molecule. This is typically achieved by using building blocks that already contain the desired functionality.

Use of Functionalized Precursors: Synthetic routes often start from or pass through intermediates containing hydroxyl (-OH), alkene (C=C), or alkyne (C≡C) groups. rsc.orgresearchgate.net These functional groups can be carried through to the final product. For example, omitting a final hydrogenation step used in the synthesis of a saturated lactone can yield an unsaturated analog. rsc.org

Palladium-Catalyzed Functionalization: Palladium-catalyzed reactions are versatile not only for C-C bond formation but also for introducing heteroatoms. For example, palladium-catalyzed allylation can be used to form C-N and C-O bonds, introducing amine or ether functionalities into a molecule. mdpi.com

Oxidative Desymmetrization: Asymmetric oxidation of meso-diols can generate chiral hydroxyketones. acs.org These intermediates, rich in functional groups (hydroxyl and ketone), are valuable precursors for synthesizing a wide range of complex, functionalized analogs.

Chemoenzymatic Approaches to Derivatization

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the broad scope of traditional organic reactions. This approach is particularly powerful for creating chiral molecules like invictolide and its derivatives with high enantiomeric purity. epdf.pubgoogle.com

A key strategy is the enzymatic resolution of racemic mixtures or the desymmetrization of symmetrical (meso) compounds. The synthesis of invictolide itself has been achieved using a Baker's yeast reduction, a classic chemoenzymatic step. rsc.org More advanced syntheses of related pheromones utilize isolated enzymes. For instance, the synthesis of a lactol pheromone was achieved via the asymmetric hydrolysis of a meso-diacetate intermediate using Lipase AK. This enzymatic step selectively cleaves one of the two acetate (B1210297) groups, generating a chiral hydroxy-ester that is then converted into the final chiral lactone. epdf.pub This method provides an efficient route to enantiomerically pure building blocks that are essential for the synthesis of specific stereoisomers of invictolide and its analogs.

Methodologies for Investigating Derivatization Efficiency and Purity

A critical component of any synthetic strategy is the rigorous analysis of the products to confirm their structure, yield, and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

| Methodology | Purpose | Example Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the carbon-hydrogen framework and confirms the relative configuration of stereocenters. ¹H and ¹³C NMR are standard for structural verification. core.ac.ukresearchgate.net | Used to confirm the structure of synthetic intermediates and the final invictolide analogs. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. mdpi.compwr.edu.pl | Confirms that the synthesized analog has the expected mass and elemental composition. |

| Gas Chromatography (GC) | Separates volatile compounds and assesses purity. When coupled with a chiral stationary phase (Chiral GC), it can separate and quantify enantiomers, determining enantiomeric excess (ee). scholaris.ca | Used to determine the purity and enantiomeric excess of synthesized invictolide isomers. |

| High-Performance Liquid Chromatography (HPLC) | Separates non-volatile or thermally sensitive compounds. Chiral HPLC is also widely used to determine enantiomeric purity. academictree.org | Used for the purification of non-volatile derivatives and for the analytical separation of stereoisomers. |

| Flash Column Chromatography | A preparative technique used to purify multigram quantities of synthetic intermediates and final products based on polarity. core.ac.uk | The primary method for purifying crude reaction mixtures throughout a synthetic sequence. |

Molecular and Cellular Mechanisms of Invictolide S Biological Interactions

Investigation of Receptor Binding and Ligand-Target Interactions

Direct experimental data on the specific receptors for Invictolide and the quantitative aspects of its binding interactions are not extensively documented in publicly available research. However, studies on the venom of the fire ant, Solenopsis invicta, provide significant insights into potential ligand-target interactions.

The venom of S. invicta contains proteins that resemble insect pheromone-binding proteins (PBPs) or odorant-binding proteins (OBPs). nih.gov These proteins are thought to be crucial for transporting hydrophobic pheromone molecules through the aqueous environment of the sensillar lymph to the olfactory receptors on sensory neurons. nih.gov Key findings related to these potential Invictolide-binding proteins include:

Protein Identification: Mass spectrometric analysis has identified specific OBP-like proteins in fire ant venom. The most abundant isoforms differ between workers (Sol i 2w, Sol i 4.02) and queens (Sol i 2q, Sol i 2X1), which aligns with the different pheromonal cues they secrete. nih.gov Given that Invictolide is a key part of the queen pheromone, Sol i 2q and Sol i 2X1 are strong candidates for being its binding partners. usda.govnih.gov

Structural Modeling: Three-dimensional homology models of these venom proteins suggest they possess relatively small, internal hydrophobic pockets for ligand binding. A notable feature is that the C-terminal region of the protein appears to block this binding pocket. This structural arrangement implies that a conformational change is likely required to allow a hydrophobic ligand like Invictolide to enter and bind, a mechanism observed in other insect PBP-ligand interactions. nih.gov

Glandular Source: Imaging mass spectrometry has localized these primary venom proteins to the poison sac of the fire ant. This finding suggests that pheromones like Invictolide might have to compete with venom alkaloids for binding to these carrier proteins within the gland. nih.gov

While these findings strongly suggest a carrier-mediated mechanism for Invictolide in fire ants, definitive identification of the neuronal receptor and characterization of the binding kinetics (e.g., binding affinity (KD), association/dissociation rates) remain areas for future research. The interaction is fundamental to the pheromone's function, initiating a signal cascade upon binding to a neuronal receptor that ultimately leads to a specific behavioral response. nih.govplos.org

Table 1: Potential Invictolide-Interacting Proteins in Solenopsis invicta Venom

| Protein Name | Caste Predominance | Putative Function | Structural Feature |

| Sol i 2q | Queen | Pheromone-Binding Protein | Small, blocked hydrophobic pocket |

| Sol i 2X1 | Queen | Pheromone-Binding Protein | Small, blocked hydrophobic pocket |

| Sol i 2w | Worker | Pheromone-Binding Protein | 75.6% sequence identity to Sol i 2q |

| Sol i 4.02 | Worker | Pheromone-Binding Protein | Homology to other venom PBPs |

Modulation of Cellular Signaling Pathways

There is currently no direct scientific evidence detailing the specific intracellular signaling pathways modulated by Invictolide upon receptor binding. As a pheromone, its primary role is to trigger a neuronal signal in the receiving organism, which translates into a behavioral response. royalsocietypublishing.orgresearchgate.net The mechanism typically involves the activation of ion channels and changes in membrane potential in olfactory sensory neurons. plos.org

General models of insect olfaction suggest that the binding of a pheromone to its receptor, which is part of a receptor-ion channel complex, leads to an influx of cations, causing depolarization of the neuron. nih.govplos.orgmdpi.com This initial electrical signal is then propagated to higher brain centers, such as the antennal lobe, for processing. plos.org However, the specific second messenger systems (e.g., cAMP, IP3/DAG) or kinase cascades (e.g., MAPK, PKA) that might be involved downstream of Invictolide's interaction with its receptor have not been elucidated. Research into the cytotoxicity of racemic invictolide against the HT-29 human colon cancer cell line exists, but the signaling pathways responsible for this effect have not been reported. researchgate.net

Enzymatic Inhibition or Activation Mechanisms

Specific enzymatic targets of Invictolide have not been identified. However, Invictolide belongs to the polypropionate class of natural products, a group that includes compounds known to exhibit a variety of biological activities, including enzyme inhibition. rwth-aachen.demdpi.com A review of polypropionates discovered between 1999 and 2020 noted that six new compounds from this class were reported to have enzyme inhibition effects. rwth-aachen.de For example, Fiscpropionates A and B, polypropionates from a marine-derived fungus, were found to be noncompetitive inhibitors of the enzyme MptpB. rwth-aachen.de

This suggests a potential, though unconfirmed, for Invictolide to act as an enzyme inhibitor. The lactone ring present in Invictolide is a common structural motif in various enzyme inhibitors. thieme-connect.de The mechanism could involve the molecule fitting into the active or an allosteric site of an enzyme, leading to competitive, non-competitive, or uncompetitive inhibition. researchgate.net However, without experimental data, any discussion of Invictolide's specific inhibitory activity, the enzymes it might target, or its inhibition kinetics (e.g., IC₅₀, Kᵢ) remains speculative.

Effects on Gene Expression and Proteomics at a Molecular Level

Currently, there are no published studies that have investigated the effects of Invictolide on global gene expression or proteomic profiles. Such studies, using techniques like RNA-sequencing or mass spectrometry-based proteomics, would be necessary to understand if Invictolide exposure leads to changes in the transcription of genes or the abundance of proteins in target cells or tissues. acs.orgcdc.govnih.govnih.govelifesciences.org

In the context of its pheromonal activity, any effects on gene expression would likely be long-term (primer effects) rather than immediate (releaser effects). researchgate.net For instance, some queen pheromones can suppress the expression of genes related to ovary development in worker insects. royalsocietypublishing.org While Invictolide is part of a queen recognition pheromone, it is unknown if it contributes to such primer effects. usda.gov

A patent for engineering host cells lists a triepimer of Invictolide among a vast number of compounds, with general reference to altering metabolic flux or targeting sequences that control gene expression, but this does not represent a direct study of Invictolide's effects. nsf.govgoogle.com

Subcellular Localization and Interaction Dynamics

The subcellular localization of Invictolide within a target cell has not been experimentally determined. As a hydrophobic molecule, it would likely interact with lipid membranes and require a binding protein for transport in aqueous environments like the hemolymph or sensillar lymph of an insect. nih.gov

Based on the proposed mechanism of action for insect pheromones, the primary interaction site of Invictolide would be with olfactory receptors located on the dendritic membrane of sensory neurons in the antennae. nih.gov The study of fire ant venom proteins suggests that Invictolide is stored in the poison sac, where it is complexed with OBP-like proteins. nih.gov

Beyond this initial interaction at the cell surface of a neuron, it is not known if Invictolide is internalized by target cells or where it might localize within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria). plos.orgnih.gov Techniques such as fluorescence microscopy with a labeled version of Invictolide would be required to track its movement and localization within a cell.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Invictolide

Correlating Structural Features with Specific Biological Activities

The biological activity of invictolide is intrinsically linked to its three-dimensional structure, particularly its stereochemistry. The naturally occurring, active enantiomer has been identified as (-)-invictolide, with an absolute configuration of (3R,5R,6S,1′R). researchgate.net The precise spatial arrangement of the methyl groups at the C3 and C5 positions, and the 1-methylbutyl group at the C6 position of the tetrahydro-2H-pyran-2-one core, is critical for its function as a queen recognition pheromone. researchgate.netCurrent time information in Bangalore, IN.

Studies involving the synthesis of various stereoisomers have been instrumental in confirming the active configuration. Research has shown that while the natural (-)-invictolide is the most potent, the racemic mixture of invictolide also exhibits pheromonal activity in field tests, suggesting that the receptor system of the worker ants can accommodate, to some extent, the presence of the "unnatural" enantiomer. researchgate.net

The importance of the specific stereochemical arrangement is further highlighted by the discovery of diastereomers with different biological activities. For instance, 3,6,7-tri-epi-invictolide, a diastereomer of invictolide isolated from the marine-derived actinomycete Nocardiopsis tangguensis, did not show pheromonal activity but was found to have antimicrobial properties. researchgate.netrsc.org This functional divergence underscores how subtle changes in the orientation of substituents around the lactone core can lead to entirely different biological outcomes.

The following table summarizes the relationship between the structure of invictolide and its known analogs and their biological activities.

| Compound Name | Structure | Key Structural Features | Biological Activity | Citation(s) |

| (-)-Invictolide | Tetrahydro-3,5-dimethyl-6-((1R)-1-methylbutyl)-2H-pyran-2-one | (3R,5R,6S,1'R) configuration | Queen recognition pheromone in Solenopsis invicta | researchgate.net |

| (±)-Invictolide | Racemic mixture of invictolide enantiomers | Contains both active and inactive enantiomers | Exhibits pheromone activity in field tests | researchgate.net |

| 3,6,7-Tri-epi-invictolide | Diastereomer of invictolide | Different stereochemistry from natural invictolide | Antimicrobial activity; not reported as a pheromone | researchgate.netrsc.org |

Identification of Pharmacophores and Key Structural Motifs for Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For invictolide, the key pharmacophoric features are derived from its core structure and specific stereochemistry.

The primary structural motifs essential for its pheromonal activity are:

The δ-Lactone Ring: The tetrahydro-2H-pyran-2-one ring serves as the fundamental scaffold of the molecule. Lactones are a common structural motif in insect pheromones, often referred to as a "privileged structure" for chemical communication, likely due to their specific polarity, volatility, and potential for hydrogen bonding via the carbonyl oxygen. rsc.orgresearchgate.net

Stereochemically Defined Substituents: The precise (3R,5R,6S,1'R) arrangement of the two methyl groups and the 1-methylbutyl side chain is crucial. researchgate.net This specific arrangement creates a unique three-dimensional shape that is recognized by the olfactory receptors of worker ants. Any deviation from this configuration, as seen in its diastereomers, leads to a loss of pheromonal activity. researchgate.netrsc.org The alkyl side chain likely contributes to the molecule's hydrophobicity, facilitating its transport and interaction within the lipid environment of the receptor.

While a specific pharmacophore model for invictolide has not been explicitly published, insights can be drawn from studies on other lactone-based pheromones. For instance, research on the lactone receptor AgOr48 in Anopheles gambiae involved testing a panel of lactones with varying ring sizes and side-chain lengths to define the structural requirements for receptor activation. oup.comresearchgate.net Such studies reveal that the receptor binding pocket is tuned to a specific range of shapes and sizes, where the lactone carbonyl acts as a key interaction point (e.g., a hydrogen bond acceptor) and the alkyl portions engage in hydrophobic interactions. The high stereospecificity of invictolide's activity strongly suggests that its receptor has a correspondingly well-defined and chiral binding pocket. researchgate.netresearchgate.net

Rational Design Principles for SAR and SMR Exploration

The exploration of invictolide's SAR and SMR has been heavily reliant on rational chemical synthesis. The primary principle has been the systematic variation of the molecule's stereochemistry to probe the importance of each chiral center.

Key rational design and synthetic approaches include:

Enantioselective and Diastereoselective Synthesis: The total synthesis of all possible stereoisomers of invictolide was a critical step in definitively establishing the (3R,5R,6S,1′R) configuration of the natural, active product. bohrium.com By synthesizing and testing individual isomers, chemists could directly correlate a specific 3D structure with biological function, which is the cornerstone of SAR studies.

Desymmetrization Strategies: Advanced synthetic methods, such as the desymmetrization of meso-compounds using chiral catalysts, have been employed to construct the key stereochemical triads found in polyketide natural products like invictolide. researchgate.net These methods provide efficient routes to specific stereoisomers needed for biological evaluation.

Development of Synthetic Libraries: Modern synthetic methodologies, such as lithiation–borylation, enable the automated assembly of libraries of related bioactive products. acs.org This approach allows for a more rapid and systematic exploration of the chemical space around the invictolide scaffold, facilitating comprehensive SAR studies by quickly generating a range of analogs with modified side chains or ring substitutions. acs.org

Formal Total Synthesis for Analog Generation: Methodologies like iridium-catalyzed asymmetric hydrogenation have been used in the formal total synthesis of (+)-invictolide. pwr.edu.pl Such routes are valuable because they can be adapted to produce not only the natural product but also designed analogs for SAR studies by introducing different building blocks at various stages of the synthesis.

The overarching principle is that by systematically and precisely altering the molecular structure—one chiral center or substituent at a time—researchers can deconstruct the molecule's activity and assign a functional role to each of its constituent parts.

Computational Approaches to Predict SAR and SMR

While specific computational studies detailing SAR and SMR for invictolide are not widely published, several computational chemistry techniques are standard for this type of investigation and have been applied to similar insect pheromones.

Conformational Analysis: This method is used to determine the preferred low-energy three-dimensional shapes of a molecule. For flexible molecules like invictolide, understanding the population of different conformers is crucial. A study on the lactone pheromone eldanolide used density functional theory (DFT) calculations to analyze the conformers of fluorinated analogues. researchgate.net The results showed that differences in biological activity (measured by electroantennography) correlated with the populations of the preferred conformers, suggesting that the receptor selectively binds to a specific molecular shape. researchgate.net This approach could be applied to invictolide and its isomers to rationalize their differing activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of invictolide analogs, a QSAR model could be developed to predict the pheromonal activity based on descriptors like electronic properties (e.g., atomic charges), hydrophobicity (logP), and steric parameters. Such models have been successfully used for other natural insecticides to identify the key molecular properties driving their interaction with insect receptors. nih.gov

Pharmacophore Modeling: Based on the structures of active molecules, a 3D pharmacophore model can be generated to define the essential geometric arrangement of features like hydrogen bond acceptors, hydrophobic centers, and aromatic rings. oup.com For invictolide, a model could be built from its active (3R,5R,6S,1'R) structure. This model would serve as a 3D query to screen virtual libraries for new compounds that might mimic invictolide's activity, or to explain the inactivity of its other stereoisomers.

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comasiapharmaceutics.info If the structure of the fire ant's invictolide-binding olfactory receptor were known, molecular docking could be used to simulate the interaction. This would provide a detailed view of the binding mode, identifying key interactions (e.g., which amino acid residues interact with the lactone carbonyl or methyl groups) and explaining the high stereospecificity of the recognition process.

These computational tools are integral to modern rational drug and semiochemical design, providing a framework for understanding experimental results and guiding the synthesis of new, potentially more active, molecules. researchgate.net

Ecological and Chemoecological Role Investigations of Invictolide

Functions as a Semiochemical in Interspecies Communication

Semiochemicals are chemical substances released by an organism that affect the behaviors of other individuals. wikipedia.org This communication can be intraspecific (between members of the same species) or interspecific (between different species). wikipedia.orgplantprotection.pl Interspecific semiochemicals, also known as allelochemicals, include kairomones, which benefit the receiver but not the emitter, allomones, which benefit the emitter but not the receiver, and synomones, which benefit both. wikipedia.orgwikipedia.org